molecular formula C11H7NO3 B2840090 4,9-Dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-29-7

4,9-Dihydropyrano[3,4-b]indole-1,3-dione

Cat. No. B2840090
CAS RN: 60442-29-7
M. Wt: 201.181
InChI Key: DRBDVHIEYHBCGL-UHFFFAOYSA-N
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Description

“4,9-Dihydropyrano[3,4-b]indole-1,3-dione” is a biochemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 . It is used for proteomics research .


Synthesis Analysis

The synthesis of dihydropyrano[3,4-b]indoles has been achieved through various methods. One such method involves a copper-assisted domino cascade reaction, which includes intermolecular and intramolecular oxidation/cyclization . Another approach is based on an electrochemical oxidative coupling of indoles/enamines with active methylene compounds followed by tandem 6π-electrocyclization .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyranoindole core with a dione functional group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Dihydropyrano[3,4-b]indoles undergo various chemical reactions. For instance, they can participate in redox deracemization . They also undergo Diels–Alder reactions with alkynes to give carbazoles .

Scientific Research Applications

Antibacterial Applications

4,9-Dihydropyrano[3,4-b]indole-1,3-dione derivatives have been synthesized and found to exhibit antibacterial properties. A study by Kassab et al. (2011) demonstrated the synthesis of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones, which showed activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).

Synthesis Techniques

  • Microwave-assisted stereospecific synthesis of hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-diones, important intermediate compounds, has been developed, as described by Pandey et al. (2001) (Pandey et al., 2001).
  • Kobayashi et al. (1991) reported a one-step synthesis of 1H-benz[f]indole-4,9-diones via a regioselective photoaddition, an approach that could be applied to the synthesis of kinamycin skeleton (Kobayashi et al., 1991).

Catalytic Reactions

  • Luo et al. (2021) developed a copper-catalyzed cascade reaction for synthesizing dihydropyrano[2.3-b]indol-4(9H)-ones, highlighting the importance of the guiding group in these reactions (Luo et al., 2021).

Synthesis of Functionalized Indoles

  • A Rh(III)-catalyzed dehydrogenative annulation and spirocyclization method was described by Shinde et al. (2021), creating highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones (Shinde et al., 2021).

Synthesis of Novel Tetracyclic Compounds

  • Banda et al. (2023) explored Lewis acid-catalyzed oxa Diels-Alder reactions to create azepane-fused pyrano[3,2-b]indoles, demonstrating high stereoselectivity (Banda et al., 2023).

Potential in Antimicrobial Activities

  • Chundawat et al. (2016) synthesized novel difluoromethylated indol-2-ones and evaluated their in vitro antibacterial and antifungal activities (Chundawat et al., 2016).

properties

IUPAC Name

4,9-dihydropyrano[3,4-b]indole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBDVHIEYHBCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)OC1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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